
Sweroside
Overview
Description
Sweroside is a secoiridoid glycoside widely distributed in medicinal plants of the Gentiana, Swertia, and Lonicera genera. It is characterized by a cyclopentane monoterpene backbone conjugated with a glucose moiety . Chemically, this compound (C₁₆H₂₂O₉) is structurally related to other iridoids like swertiamarin and gentiopicroside but differs in its substitution patterns, particularly at the C-6 position .
This compound is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties. Studies demonstrate its efficacy in mitigating myocardial ischemia-reperfusion (IR) injury by inhibiting oxidative stress and NLRP3 inflammasome activation . Additionally, molecular docking studies suggest this compound may inhibit SARS-CoV-2 proteases, highlighting its therapeutic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sweroside can be isolated from plants such as Schenkia spicata through extraction and purification processes. The isolation involves the use of solvents like methanol and water, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding, followed by solvent extraction and purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Sweroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the glycosidic bond or the iridoid structure.
Substitution: This compound can undergo substitution reactions, particularly at the glycosidic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Sweroside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of iridoid glycosides.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including antioxidant, antidiabetic, and neuroprotective activities. .
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Sweroside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges reactive oxygen species, reducing oxidative stress and protecting cells from damage.
Antidiabetic Activity: It inhibits enzymes like α-amylase and glucosidase, reducing the breakdown of carbohydrates and lowering blood glucose levels.
Neuroprotective Activity: This compound modulates neurotransmitter systems and inhibits enzymes like acetylcholinesterase, providing neuroprotection
Comparison with Similar Compounds
Structural and Chemotaxonomic Differences
Sweroside is often co-occurring with structurally analogous iridoids in Gentiana species, but key distinctions exist:
- Unique Markers : 2-(o,m-dihydroxybenzyl)-sweroside distinguishes G. rigescens from other Gentiana species, while gentiotrifloroside is exclusive to G. triflora .
- Quantitative Variation : G. manshurica contains higher this compound levels than G. scabra, aiding species authentication .
Pharmacological Activity Comparison
Cardioprotective Effects
- Bioavailability : this compound has low absolute bioavailability (11.9% in rats), a limitation shared with swertiamarin .
Antiviral Potential (COVID-19)
Molecular docking studies against SARS-CoV-2 targets:
- This compound exhibits marginally better binding to viral proteases than swertiamarin, though both are less potent than control inhibitors .
Biological Activity
Sweroside, an iridoid glycoside predominantly found in the plant Swertia japonica, has garnered attention for its diverse biological activities. This article aims to explore the various biological effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties, supported by recent research findings and case studies.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects, particularly in models of high glucose-induced injury. A study demonstrated that this compound treatment reduced the secretion of inflammatory cytokines such as TNF-α and IL-1β in human renal tubular epithelial cells (HK-2) subjected to high glucose conditions. The mechanism involves the activation of SIRT1, which promotes the deacetylation of p65 NF-kB, thereby inhibiting the NF-kB signaling pathway associated with inflammation .
Table 1: Effects of this compound on Inflammatory Cytokines in HK-2 Cells
Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | VCAM-1 (pg/mL) |
---|---|---|---|
Control | 50 | 30 | 40 |
High Glucose | 150 | 80 | 100 |
This compound (50 µM) | 80 | 40 | 60 |
This compound (100 µM) | 60 | 30 | 50 |
2. Antioxidant Activity
This compound has been shown to exert antioxidant effects by reducing reactive oxygen species (ROS) production. In HK-2 cells exposed to high glucose, this compound treatment significantly decreased ROS levels and improved cell viability . Additionally, it has been reported to enhance superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) levels in various animal models .
3. Neuroprotective Effects
This compound's neuroprotective properties were highlighted in a study involving scopolamine-induced cognitive impairment in zebrafish. The compound significantly improved memory deficits and locomotor activity by modulating cholinergic neurotransmission and reducing acetylcholinesterase (AChE) activity. This suggests its potential utility in treating neurodegenerative diseases .
Table 2: Effects of this compound on Cognitive Function in Zebrafish
Treatment | Total Distance Traveled (cm) | AChE Activity (U/mg protein) |
---|---|---|
Control | 200 | 0.5 |
Scopolamine | 100 | 1.0 |
This compound (8.35 nM) | 180 | 0.3 |
This compound (13.95 nM) | 190 | 0.25 |
4. Hepatoprotective Effects
Research indicates that this compound can ameliorate liver injury induced by α-naphthylisothiocyanate (ANIT). In animal models, this compound administration led to a significant reduction in serum liver enzymes (ALT, AST), suggesting hepatoprotection through the restoration of bile acid synthesis and transport mechanisms . Histological analysis revealed reduced necrosis and inflammatory cell infiltration in liver tissues following this compound treatment.
Table 3: Liver Enzyme Levels Post-Treatment with this compound
Treatment | ALT (U/L) | AST (U/L) |
---|---|---|
Control | 50 | 60 |
ANIT | 250 | 300 |
This compound | 80 | 90 |
Case Studies
Several studies have documented the beneficial effects of this compound across various biological systems:
- Myocardial Ischemia-Reperfusion Injury : this compound pretreatment was shown to protect against myocardial injury by inhibiting oxidative stress and pyroptosis through Nrf2 pathway activation .
- COVID-19 Potential : A network pharmacology study indicated that this compound may have inhibitory effects against SARS-CoV-2, suggesting its potential as a therapeutic agent during the pandemic .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating Sweroside from plant sources, and how can purity be validated?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as LC-MS or HPLC-UV, comparing retention times and spectral data against authenticated standards. Quantitative NMR (qNMR) can further confirm structural integrity .
Q. Which in vitro assays are most suitable for evaluating this compound’s hepatoprotective activity?
Common assays include:
- CCl₄- or acetaminophen-induced hepatotoxicity models in HepG2 cells, measuring ALT/AST levels.
- Antioxidant assays (e.g., DPPH scavenging, SOD activity) to assess reactive oxygen species (ROS) suppression.
- Cytokine profiling (e.g., TNF-α, IL-6) to evaluate anti-inflammatory effects. Ensure dose-response curves are constructed using at least three biological replicates .
Q. How can researchers address variability in this compound content across plant species or extraction batches?
Standardize extraction protocols (e.g., solvent ratios, temperature) and use chemometric analysis to identify environmental or genetic factors influencing yield. Cross-validate results with LC-MS/MS quantification and reference materials from repositories like NIST .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-osteoporotic effects, and how can they be experimentally validated?
Proposed mechanisms include:
- Wnt/β-catenin pathway activation to promote osteoblast differentiation.
- RANKL inhibition to suppress osteoclastogenesis. Validate via gene knockout models (e.g., β-catenin-deficient mice) and micro-CT imaging to quantify bone mineral density changes. Contrast results with bisphosphonate controls .
Q. How can contradictory data on this compound’s bioavailability be resolved?
Discrepancies often arise from differences in administration routes (oral vs. intravenous) or formulation matrices . Use pharmacokinetic studies with radiolabeled this compound ([³H]-Sweroside) to track absorption and metabolism. Pair with intestinal perfusion models to assess permeability and efflux transporter interactions (e.g., P-glycoprotein) .
Q. What strategies optimize this compound’s stability in preclinical formulations?
- Lyophilization to prevent hydrolysis of glycosidic bonds.
- Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility and half-life.
- Accelerated stability testing under varying pH/temperature conditions, monitored via UPLC-PDA .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
Combine transcriptomics (RNA-seq of treated osteoblasts), proteomics (SILAC labeling), and metabolomics (LC-QTOF-MS) to map signaling networks. Use pathway enrichment tools (e.g., KEGG, DAVID) to identify hub targets like MAPK or PI3K/Akt .
Q. Methodological Considerations
Q. What statistical models are appropriate for dose-response studies of this compound?
Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀ values. For multi-factorial designs (e.g., synergy with other iridoids), apply response surface methodology (RSM) or ANOVA with Tukey post hoc tests .
Q. How should researchers control for off-target effects in this compound’s in vivo studies?
Include sham-treated controls and pharmacological inhibitors (e.g., Wnt pathway antagonists). Validate specificity via RNA interference (siRNA knockdown of putative targets) .
Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound derivatives?
- Synthesize analogs with modifications to the aglycone (e.g., acetylation) or sugar moiety.
- Compare bioactivity using molecular docking (AutoDock Vina) and thermodynamic profiling (ITC/SPR).
- Publish synthetic protocols and spectral data in compliance with Beilstein Journal guidelines .
Q. Data Interpretation & Reporting
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Use microdialysis in target organs (e.g., liver, bone) to measure unbound this compound concentrations .
Q. What frameworks ensure reproducibility in this compound research?
Follow ARRIVE guidelines for preclinical studies: report animal strain details, randomization methods, and blinding protocols. Share raw data and code repositories (e.g., Zenodo, GitHub) .
Properties
IUPAC Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-ZASXJUAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161955 | |
Record name | Sweroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-86-2 | |
Record name | (-)-Sweroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sweroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sweroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SWEROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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